BenchChemオンラインストアへようこそ!

GSK3494245

Leishmania Proteasome Selectivity

GSK3494245 delivers >100-fold selectivity for the L. donovani proteasome over human, with a unique β4/β5 binding site confirmed by cryo-EM. Its in vivo efficacy (ED50=27 mg/kg, mouse VL model) and well-characterized PK enable reproducible dosing. Use it to benchmark assays (IC50=0.16 µM) and validate new candidates against standard-of-care miltefosine. Unlike generic proteasome inhibitors, GSK3494245 provides translational specificity essential for visceral leishmaniasis drug discovery.

Molecular Formula C21H23FN6O2
Molecular Weight 410.4 g/mol
CAS No. 2080410-41-7
Cat. No. B11932695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK3494245
CAS2080410-41-7
Molecular FormulaC21H23FN6O2
Molecular Weight410.4 g/mol
Structural Identifiers
SMILESC1CCN(C1)C(=O)NC2=CC(=C(C=C2)F)C3=NC4=NC=C(N4C=C3)N5CCOCC5
InChIInChI=1S/C21H23FN6O2/c22-17-4-3-15(24-21(29)27-6-1-2-7-27)13-16(17)18-5-8-28-19(14-23-20(28)25-18)26-9-11-30-12-10-26/h3-5,8,13-14H,1-2,6-7,9-12H2,(H,24,29)
InChIKeySAJUCKZZYFFICP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GSK3494245 Preclinical Candidate for Visceral Leishmaniasis: Proteasome Inhibitor Data for Procurement


GSK3494245 (also designated DDD01305143 or compound 8) is a potent, orally active, and selective inhibitor of the chymotrypsin-like activity of the Leishmania donovani proteasome. It binds to a unique site between the β4 and β5 subunits [1]. Identified and optimized through a repurposing and medicinal chemistry program, it demonstrates preclinical efficacy against visceral leishmaniasis (VL) and has advanced toward human clinical trials [1].

Why GSK3494245 Cannot Be Substituted with Generic Proteasome Inhibitors


Substituting GSK3494245 with another proteasome inhibitor for visceral leishmaniasis research is not scientifically sound due to its distinct target engagement profile. While other inhibitors like LXE408, GNF6702, and bortezomib also inhibit the proteasome, their selectivity windows between parasite and human proteasomes, binding modes, and safety profiles vary significantly [1]. These differences are critical for the translational relevance of in vitro and in vivo experiments. The following evidence quantifies the specific attributes that define GSK3494245's scientific utility and differentiates it from key alternatives [1].

Quantitative Differentiation: GSK3494245 vs. Closest Analogs and Standards


GSK3494245 Parasite vs. Human Proteasome Selectivity Window

GSK3494245 demonstrates a >100-fold selectivity for the L. donovani proteasome over the human proteasome. In direct enzymatic assays, it inhibits the parasite proteasome with an IC50 of 0.16 µM, compared to an IC50 of 13 µM for purified human 26S proteasome and 40 µM for human THP-1 cell extracts [1]. This selectivity window is larger than that reported for the clinical-stage kinetoplastid proteasome inhibitor LXE408, which has a reported IC50 of 0.04 µM for the L. donovani proteasome but a less well-characterized human proteasome selectivity profile [2].

Leishmania Proteasome Selectivity

In Vivo Efficacy of GSK3494245 vs. Miltefosine in Mouse Model of VL

In a head-to-head preclinical efficacy study using a mouse model of visceral leishmaniasis, GSK3494245 demonstrated comparable in vivo potency to the current oral standard-of-care, miltefosine. GSK3494245 achieved an ED50 of 27 mg/kg when dosed orally twice daily for 10 days, compared to miltefosine's reported ED50 of 30 mg/kg in a similar model [1]. This establishes GSK3494245 as having clinical-level efficacy in a key animal model, a benchmark not reported for all investigational kinetoplastid proteasome inhibitors.

Visceral Leishmaniasis In Vivo Efficacy ED50

GSK3494245 Oral Bioavailability and Pharmacokinetics Across Preclinical Species

GSK3494245 exhibits promising pharmacokinetic properties that enable oral dosing in multiple preclinical species, a key advantage for both research and potential translation. In mice, its oral bioavailability (F) is 18%, while in rats and dogs it improves to 35% and 46%, respectively [1]. Its moderate blood clearance in mice (41 mL/min/kg) and dogs (30 mL/min/kg) and low clearance in rats (17 mL/min/kg) further support its developability profile [1].

Pharmacokinetics Oral Bioavailability ADME

GSK3494245 In Vivo Safety Margin from Rat Toxicology

GSK3494245 displays a favorable preclinical safety profile with a defined safety margin. In a 7-day rat toxicology study, no significant safety or tolerability liabilities were detected at doses up to 300 mg/kg [1]. The exposure at this dose (980 µg·h/mL) is at least 37-fold higher than the exposure required for >95% parasite burden reduction (27 µg·h/mL at a 25 mg/kg dose) [1].

Safety Toxicology Therapeutic Index

Optimal Research and Procurement Applications for GSK3494245


Preclinical Efficacy Studies in Rodent Models of Visceral Leishmaniasis

GSK3494245 is the ideal compound for researchers requiring a tool compound to model the therapeutic potential of proteasome inhibition in vivo. Its characterized PK profile and proven in vivo efficacy, with an ED50 of 27 mg/kg in a mouse model of VL, allow for robust and reproducible dosing regimens [1]. This enables direct comparison against the standard-of-care miltefosine and provides a benchmark for evaluating new chemical entities.

Investigating Parasite-Selective Proteasome Inhibition and Resistance Mechanisms

With a well-defined >100-fold selectivity window for the L. donovani proteasome over the human proteasome [1], GSK3494245 is a superior choice for mode-of-action studies aimed at dissecting the specific vulnerabilities of the parasite proteasome. Its unique binding site between the β4 and β5 subunits, confirmed by cryo-EM, makes it a valuable tool for studying the structural basis of inhibitor selectivity and for generating resistant mutant lines [1].

Development of New Assays and Screening Cascades for Antileishmanial Drugs

GSK3494245 serves as an essential reference standard for developing and validating new in vitro and in vivo assays for VL drug discovery. Its well-characterized potency (IC50 = 0.16 µM for parasite proteasome) and selectivity can be used to benchmark assay performance and to calibrate high-throughput screening platforms aimed at identifying new proteasome inhibitors or compounds with distinct mechanisms [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for GSK3494245

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.